

A Comprehensive Technical Guide to the Physical Properties of trans-2-Pentenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentenal

Cat. No.: B073810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **trans-2-Pentenal**, a reactive α,β -unsaturated aldehyde. The information contained herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format, and detailed experimental protocols for the determination of key physical properties are provided. Furthermore, this guide includes a proposed biosynthetic pathway for **trans-2-Pentenal** and a generalized experimental workflow for its analysis, both visualized using Graphviz diagrams.

Physical and Chemical Properties of trans-2-Pentenal

trans-2-Pentenal is a colorless to light yellow liquid with a pungent, fruity odor.^[1] It is a volatile compound found in various natural sources, including tomatoes, olive oil, and cigarette smoke. ^[1] As an α,β -unsaturated aldehyde, it exhibits significant chemical reactivity.^{[1][2]}

Quantitative Data Summary

The physical properties of **trans-2-Pentenal** are summarized in the table below. It is important to note that boiling points can vary significantly with changes in atmospheric pressure.

Property	Value	Conditions
Boiling Point	126.8 °C	at 760 mmHg
81 °C	at 160 mmHg[3]	
80-81 °C	at 160 mmHg[2][4]	
Density	0.824 g/cm ³	Not specified
0.86 g/mL	at 25 °C[2][4]	
0.86 g/cm ³	Not specified[5]	
Molecular Weight	84.12 g/mol	
Flash Point	21.9 °C	
22 °C		
Refractive Index	1.413	at 20 °C
1.440-1.446	at 20 °C[2][4]	

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as **trans-2-Pentenal**.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

- Small test tube (e.g., 150 mm diameter)
- Thermometer
- Heating block or oil bath
- Magnetic stirrer and stir bar

- Clamps and stand

Procedure:

- Place approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.
- Clamp the test tube in the heating block or suspend it in the oil bath.
- Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[\[6\]](#)
- Begin gentle stirring and heating of the sample.
- Observe the formation of a ring of condensing vapor on the walls of the test tube. The thermometer bulb should be positioned at the level of this ring for an accurate measurement.[\[6\]](#)
- The boiling point is the stable temperature at which the liquid is gently refluxing (boiling with vapor condensing and returning to the liquid).[\[6\]](#)
- Record the temperature. For high accuracy, the measured boiling point should be corrected for atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

- Graduated cylinder or pycnometer
- Electronic balance

Procedure:

- Measure the mass of a clean, dry graduated cylinder or pycnometer.
- Add a known volume of the liquid sample to the graduated cylinder or fill the pycnometer to its calibrated volume.

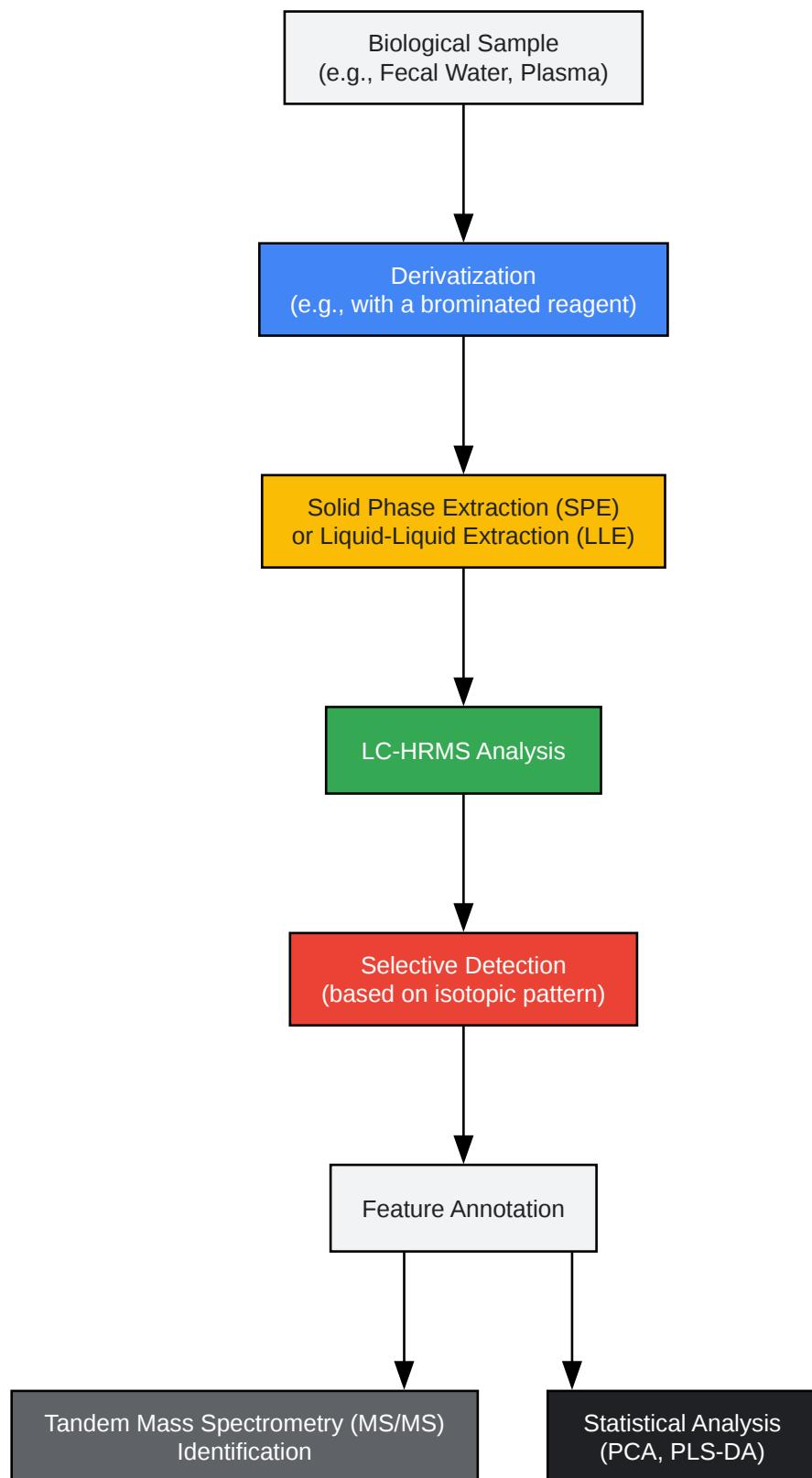
- Measure the combined mass of the container and the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty container.
- The density is calculated using the formula: Density = Mass / Volume.^[7]
- For improved accuracy, perform the measurement multiple times and average the results. The temperature of the liquid should be recorded as density is temperature-dependent.

Signaling Pathways and Experimental Workflows

trans-2-Pentenal, as a reactive aldehyde, is involved in various biological and chemical processes. The following diagrams illustrate a proposed biosynthetic pathway and a general workflow for its analysis.

Proposed Biosynthetic Pathway of **trans-2-Pentenal** and Glutathione Adduction

α,β -Unsaturated aldehydes like **trans-2-Pentenal** can be formed through the lipid peroxidation of polyunsaturated fatty acids. The following diagram outlines a plausible pathway for the formation of **trans-2-Pentenal** and its subsequent reaction with the antioxidant glutathione.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **trans-2-Pentenal** and its conjugation with glutathione.

Experimental Workflow for Aldehyde Analysis in Biological Samples

The analysis of reactive aldehydes like **trans-2-Pentenal** in complex biological matrices often requires a multi-step approach, commonly referred to as "aldehydomics." This workflow outlines the key stages from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the untargeted analysis of aldehydes in biological samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-2-Pentenal | 1576-87-0 [chemicalbook.com]
- 2. trans-2-Pentenal | 1576-87-0 | FP76481 | Biosynth [biosynth.com]
- 3. catalogue-bu.uca.fr [catalogue-bu.uca.fr]
- 4. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-2-Pentenal 95 1576-87-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of trans-2-Pentenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073810#physical-properties-of-trans-2-pentenal-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com